2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction of phthalic anhydride with an appropriate amine.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted isoindole with the carboxamide group under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Oxidation of the methoxy group can yield a carboxylic acid derivative.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being studied for their ability to interact with specific proteins and enzymes, which could lead to new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and sulfanyl groups can also participate in various biochemical reactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of the phthalimide class, used in the synthesis of various derivatives.
N-Phenylphthalimide: A simpler derivative with similar structural features.
4-Nitrophthalimide: Contains a nitro group, similar to the compound .
Uniqueness
2-(2-methoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both methoxy and nitro groups, along with the sulfanyl linkage, distinguishes it from simpler phthalimide derivatives and provides a broader range of chemical and biological applications.
Properties
Molecular Formula |
C28H19N3O6S |
---|---|
Molecular Weight |
525.5g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C28H19N3O6S/c1-37-25-5-3-2-4-24(25)30-27(33)22-15-6-17(16-23(22)28(30)34)26(32)29-18-7-11-20(12-8-18)38-21-13-9-19(10-14-21)31(35)36/h2-16H,1H3,(H,29,32) |
InChI Key |
NFONOTKWFKRASU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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